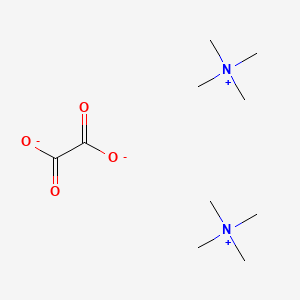

Tetramethylammonium oxalate

Beschreibung

Eigenschaften

CAS-Nummer |

98296-17-4 |

|---|---|

Molekularformel |

C10H24N2O4 |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

oxalate;tetramethylazanium |

InChI |

InChI=1S/2C4H12N.C2H2O4/c2*1-5(2,3)4;3-1(4)2(5)6/h2*1-4H3;(H,3,4)(H,5,6)/q2*+1;/p-2 |

InChI-Schlüssel |

DAZMQARMQFEKQY-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C(=O)(C(=O)[O-])[O-] |

Kanonische SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C(=O)(C(=O)[O-])[O-] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation

Refined Solution-Phase Crystallization Techniques for Tetramethylammonium (B1211777) Oxalate (B1200264)

Crystallization from solution is a fundamental technique for the purification and isolation of tetramethylammonium oxalate. The properties of the resulting crystals, such as their size, shape (morphology), and purity, are highly dependent on the conditions of the crystallization process.

The choice of solvent is a critical factor that significantly impacts the crystallization process. The interaction between the solvent and the solute (this compound) at the crystal-solution interface governs the relative growth rates of different crystal faces, thereby determining the final crystal habit. researchgate.net Solvents can influence the thermodynamics and kinetics of crystal growth. researchgate.net

For instance, the polarity of the solvent plays a crucial role. In the case of related organic salts, solvents with high polarity have been shown to increase solubility. researchgate.net Water is a common solvent for this compound, which is often supplied as an aqueous solution. sacheminc.com Methanol has also been used as a solvent, with slow evaporation yielding crystals suitable for X-ray diffraction. academie-sciences.fr The solubility of this compound can be limited in certain systems, a factor that must be considered when selecting a solvent. google.com

Concentration gradients, which are related to the supersaturation of the solution, are another key parameter. Studies on similar compounds like calcium oxalate have demonstrated that the supersaturation ratio influences the resulting particle size and can determine which crystalline form (polymorph or hydrate) is most prominent. nih.gov By carefully controlling the rate of solvent evaporation or the cooling profile, a specific level of supersaturation can be maintained, influencing nucleation and growth to achieve desired crystal characteristics.

Table 1: Influence of Solvent Parameters on Oxalate Crystal Characteristics

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Solvent Type | Affects solubility and crystal habit through solute-solvent interactions. | DL-alanine crystals exhibit different morphologies when grown in water-isopropanol versus water-ethanol mixtures. rsc.org | researchgate.netrsc.org |

| Solvent Polarity | Generally, higher polarity increases the solubility of polar organic salts. | The solubility of ascorbic acid increases with solvent polarity. researchgate.net | researchgate.net |

| Supersaturation | Drives the crystallization process; affects particle size and polymorphic outcome. | In calcium oxalate crystallization, increasing supersaturation leads to larger particle sizes. nih.gov | nih.govnih.gov |

| Solvent Evaporation Rate | Controls the rate of supersaturation, influencing crystal quality. | Slow evaporation of a methanolic solution of a copper(II) oxalate complex yielded X-ray quality crystals. academie-sciences.fr | academie-sciences.fr |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical properties. The control and selective crystallization of a specific polymorph are often challenging but necessary to ensure consistent material performance. uva.nl

The controlling factors for isolating polymorphs depend on the specific compound, solvent, and crystallization method used. rsc.org Key parameters that can be manipulated to control polymorphic outcomes include:

Supersaturation Level: The concentration of the solute beyond its saturation point can determine which polymorph nucleates first. rsc.org

Temperature: Different polymorphs can be thermodynamically stable at different temperatures.

Additives: The presence of impurities or specifically chosen additives can inhibit the growth of one polymorph while promoting another. uva.nl

Stirring/Mixing Rate: In reactive crystallizations, the rate of mixing reactants can influence local supersaturation and thus the resulting crystal form. rsc.org

While specific studies on the polymorphs of this compound are not extensively detailed in the provided results, the principles of controlled crystallization would be applied to isolate and characterize them. This would involve systematically varying the aforementioned parameters and analyzing the resulting solid phases using techniques like X-ray powder diffraction (XRPD) to identify different crystal structures. uva.nlrsc.org

Solid-State Synthesis Approaches and Mechanistic Investigations

Solid-state synthesis offers an alternative to solution-based methods, often providing benefits such as higher purity, the absence of solvent contamination, and access to different crystalline phases. uobabylon.edu.iq

The preparation of anhydrous salts is crucial for applications where the presence of water would interfere. A common route to anhydrous quaternary ammonium (B1175870) salts involves the reaction of a quaternary ammonium hydroxide (B78521) with the corresponding acid, followed by rigorous drying.

For this compound, a viable method is the reaction of tetramethylammonium hydroxide with anhydrous oxalic acid. google.com The resulting salt must then be dried under vacuum at an elevated temperature to remove the water produced during the reaction and any residual solvent. google.com This approach is analogous to the synthesis of other anhydrous tetrabutylammonium (B224687) salts and is a standard procedure for obtaining high-purity, water-free material. google.com The synthesis of anhydrous tetramethylammonium fluoride (B91410) has also been documented, underscoring the feasibility of preparing anhydrous tetramethylammonium salts. wikipedia.org

The choice of precursors is fundamental to the success of any synthetic route, including solid-state methods. For this compound, the most direct precursors are an acid (oxalic acid) and a base (tetramethylammonium hydroxide). google.comwikipedia.org

Solid-state reactions can be initiated through several methods:

Thermal Methods: Involve heating a mixture of solid precursors to initiate a reaction. For some systems, this can be achieved through salt melt synthesis, where a low-melting-point salt is used as a flux to facilitate the reaction between precursors at temperatures lower than in traditional ceramic methods. rsc.org

Mechanochemistry: This technique uses mechanical force, such as grinding or milling, to induce chemical reactions between solids. organic-chemistry.org A mechanochemical approach for this compound would involve grinding tetramethylammonium hydroxide with oxalic acid, potentially with a catalytic amount of a solid acid to facilitate the reaction. organic-chemistry.org This method is often solvent-free and can be performed at room temperature.

Reactivity studies would focus on the kinetics and completeness of the reaction, often monitored by techniques like differential scanning calorimetry (DSC) to observe thermal events like melting and reaction, or by infrared spectroscopy (FTIR) to track the formation of the oxalate salt from its acidic and basic precursors. mdpi.com

Table 2: Potential Precursors for Solid-State Synthesis of this compound

| Precursor 1 | Precursor 2 | Reaction Type | Expected Product | Reference |

|---|---|---|---|---|

| Tetramethylammonium Hydroxide (N(CH₃)₄OH) | Oxalic Acid (H₂C₂O₄) | Mechanochemical Grinding | This compound | organic-chemistry.orgmdpi.com |

| Tetramethylammonium Hydroxide (N(CH₃)₄OH) | Oxalic Acid (H₂C₂O₄) | Thermal Reaction | This compound | uobabylon.edu.iq |

| Tetramethylammonium Chloride (N(CH₃)₄Cl) | Sodium Oxalate (Na₂C₂O₄) | Metathesis (Grinding) | This compound | wikipedia.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry can be applied to the synthesis of this compound.

One of the most effective green strategies is the adoption of solvent-free reaction conditions. organic-chemistry.org The mechanochemical solid-state synthesis described previously is an excellent example, as it eliminates the need for solvents, thereby reducing waste and avoiding potential hazards associated with volatile organic compounds. organic-chemistry.org

Another principle is energy efficiency. Recently, visible-light-induced, catalyst-free reactions have gained attention. acs.org A study involving tetrabutylammonium oxalate showed it could participate in a charge-transfer complex that triggers a reaction under visible light without any photocatalyst. acs.org Applying a similar photochemical or photocatalytic approach to the synthesis of this compound could offer a low-energy, sustainable pathway.

Furthermore, using readily available and less hazardous precursors is a key aspect. Ammonium oxalate, for example, has been used as an efficient and inexpensive catalyst in solvent-free reactions, highlighting a move towards more benign reagents. researchgate.net The selection of precursors that lead to high atom economy—where most of the atoms from the reactants are incorporated into the final product—is also a central tenet of green synthesis. The direct acid-base reaction between tetramethylammonium hydroxide and oxalic acid is highly atom-economical, producing only water as a byproduct.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application to Synthesis | Potential Advantage | Reference |

|---|---|---|---|

| Waste Prevention | Utilize high atom economy reactions like the acid-base neutralization of N(CH₃)₄OH and H₂C₂O₄. | Minimizes byproducts, with water being the only one. | google.com |

| Safer Solvents & Auxiliaries | Employ solvent-free methods such as mechanochemical grinding. | Eliminates solvent waste and associated toxicity and flammability risks. | organic-chemistry.org |

| Design for Energy Efficiency | Explore photochemical pathways that can proceed at ambient temperature and pressure using visible light. | Reduces energy consumption compared to thermal methods. | acs.org |

| Catalysis | Use recyclable solid catalysts instead of stoichiometric reagents. | Improves efficiency and reduces waste from reagents. | researchgate.net |

Solvent-Free or Reduced-Solvent Synthetic Pathways

The conventional synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction in a solvent. This method involves reacting tetramethylammonium hydroxide (TMAH) with oxalic acid. tandfonline.comnycu.edu.tw Often, the reaction is carried out in an aqueous solution or a mixed-solvent system, such as a water-ethanol mixture, from which the product crystallizes. nycu.edu.tw For instance, dissolving oxalic acid in a water-ethanol blend and then adding a tetramethylammonium hydroxide solution to neutralize the acid can produce colorless crystals of the salt after a period of several weeks.

In the pursuit of greener and more efficient chemical processes, significant research effort has been directed toward developing solvent-free or reduced-solvent synthetic methodologies. These approaches aim to minimize chemical waste, reduce energy consumption associated with solvent handling, and simplify product purification. acs.org For the synthesis of inorganic-organic hybrid materials and various salts, mechanochemistry and solid-state reactions have emerged as powerful solvent-less alternatives. acs.orgresearchgate.net

Mechanochemical synthesis, which uses mechanical energy from methods like high-energy ball milling to induce chemical reactions, has been successfully applied to produce various metal-organic frameworks and salts, including oxalates. researchgate.netresearchgate.net This technique can be performed by milling the solid reactants together, sometimes with a small amount of liquid for liquid-assisted grinding, or entirely in the solid state. researchgate.net Research has demonstrated the successful solvent-free synthesis of new open-framework oxalate structures by heating a mixture of solid reactants in a sealed autoclave. rsc.org

While specific literature detailing a solvent-free synthesis pathway for pure this compound is not prominent, the principles of mechanochemistry are broadly applicable to the formation of quaternary ammonium salts. researchgate.netgoogle.com A potential solvent-free route would involve the direct milling of solid tetramethylammonium hydroxide with anhydrous oxalic acid. This approach circumvents the need for bulk solvents, aligning with the principles of green chemistry by reducing waste and process complexity. chemistry-teaching-resources.com Such methods have been explored for other complex oxalates, indicating the feasibility of this strategy for simple salts as well. researchgate.netacs.org

Atom Economy and Reaction Efficiency Analysis

Atom economy is a theoretical measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.comrsc.org It is a core principle of green chemistry, as a higher atom economy signifies less waste generation. oeducat.org The standard synthesis of this compound via neutralization serves as a clear example for this analysis.

The balanced chemical equation for the reaction is:

2 (CH₃)₄NOH + H₂C₂O₄ → [(CH₃)₄N]₂C₂O₄ + 2 H₂O

The desired product is this compound, and the only by-product is water.

To calculate the atom economy, the molecular weights of the reactants and the desired product are required.

Reactant and Product Molecular Weights

| Compound | Formula | Molar Mass ( g/mol ) |

|---|---|---|

| Tetramethylammonium Hydroxide | (CH₃)₄NOH | 91.15 |

| Oxalic Acid | H₂C₂O₄ | 90.03 |

| This compound | [(CH₃)₄N]₂C₂O₄ | 236.31 |

The atom economy is calculated using the following formula:

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 rsc.org

Atom Economy Calculation

| Step | Calculation | Result |

|---|---|---|

| 1. Calculate Total Mass of Reactants | (2 * 91.15 g/mol ) + 90.03 g/mol | 272.33 g/mol |

| 2. Identify Mass of Desired Product | Molar Mass of [(CH₃)₄N]₂C₂O₄ | 236.31 g/mol |

The theoretical atom economy for this synthesis is approximately 86.77%. This relatively high value is characteristic of addition and neutralization reactions where all reactant atoms are largely incorporated into the final products. chemistry-teaching-resources.com The only mass not contributing to the desired product is that which forms water.

In contrast to theoretical atom economy, reaction efficiency (or percentage yield) is a practical measure of a reaction's success, calculated as:

Percentage Yield (%) = (Actual Yield / Theoretical Yield) x 100 chemistry-teaching-resources.com

Acid-base neutralization reactions are typically rapid and proceed with high efficiency, often nearing completion. However, the actual yield of isolated this compound can be influenced by several practical factors.

Factors Affecting Reaction Efficiency

| Factor | Description |

|---|---|

| Purity of Reactants | Impurities in the starting tetramethylammonium hydroxide or oxalic acid can lead to side reactions or affect the final product's purity and isolated mass. |

| Stoichiometry | Precise control of the 2:1 molar ratio of TMAH to oxalic acid is crucial. google.com An excess of either reactant will remain in the final mixture, complicating purification and reducing the yield relative to the limiting reactant. |

| Product Isolation | Physical losses during the recovery of the solid product, such as incomplete crystallization, adherence to glassware, or losses during filtration and drying, will lower the actual yield. |

| Reaction Conditions | While typically conducted at room or slightly elevated temperatures, significant temperature deviations could potentially lead to decomposition, especially of the TMAH. tandfonline.com |

While specific yield data for this direct neutralization is not widely published, similar preparations of other oxalates report high yields, with some processes achieving efficiencies of 92%. google.com This suggests that with careful control of reaction conditions and purification steps, the synthesis of this compound can be a highly efficient process.

Single Crystal X-ray Diffraction Analysis of this compound and its Solvates

A notable example is the crystal structure of bis(tetramethylammonium) oxalate monohydrate, 2(CH₃)₄N⁺·C₂O₄²⁻·H₂O. In this hydrated salt, the constituent ions and the water molecule occupy special positions with m site symmetry. researchgate.netdoaj.orgnih.gov Specifically, the mirror plane passes through the nitrogen atom and two methyl groups of each of the two independent tetramethylammonium cations, and through the two carbon and two oxygen atoms of the oxalate anion. researchgate.netdoaj.orgnih.gov This crystallographic symmetry imposes specific geometric constraints on the ions.

The analysis of various this compound-containing crystal structures, such as tetramethylammonium aquatrichloridooxalatostannate(IV) monohydrate, reveals the versatility of the tetramethylammonium cation in different crystalline environments. nih.govgrafiati.comresearchgate.net In this complex, the Sn(IV) atom is six-coordinated in a distorted octahedral geometry. nih.govgrafiati.comresearchgate.net

The table below summarizes key crystallographic data for a representative this compound solvate.

| Parameter | Value |

|---|---|

| Chemical Formula | 2C₄H₁₂N⁺·C₂O₄²⁻·H₂O |

| Formula Weight (g/mol) | 254.33 |

| Crystal System | Orthorhombic |

| Space Group | - |

| a (Å) | 24.614 (4) |

| b (Å) | 6.738 (1) |

| c (Å) | 8.633 (2) |

| V (ų) | 1431.8 (4) |

| Z | 4 |

| Temperature (K) | 293 |

Elucidation of Hydrogen Bonding Networks and Supramolecular Synthons

Hydrogen bonds are crucial directional interactions that play a pivotal role in the assembly of supramolecular structures. In the solid state of this compound solvates, hydrogen bonding networks are primarily dictated by the presence of solvent molecules, such as water, and the oxalate anion.

In bis(tetramethylammonium) oxalate monohydrate, the oxalate anions and water molecules interact through O—H⋯O hydrogen bonds, forming a chain that propagates along the b-axis. researchgate.netdoaj.orgnih.gov The water molecule acts as a hydrogen bond donor to the oxygen atoms of the oxalate anion.

Analysis of Cation-Anion Interactions and Crystal Packing Motifs

The crystal packing in this compound and its derivatives is a delicate balance of electrostatic forces, van der Waals interactions, and, where applicable, hydrogen bonding. The interaction between the bulky, spherical tetramethylammonium cation and the planar oxalate anion is a key determinant of the crystal architecture.

In the absence of strong hydrogen-bonding groups on the cation, the packing is primarily governed by the need to efficiently fill space and balance the electrostatic charges. The tetramethylammonium cations are typically situated in the voids created by the arrangement of the anions and any solvent molecules. nih.govgrafiati.comresearchgate.net In the structure of bis(tetramethylammonium) oxalate monohydrate, the cations are positioned around the hydrogen-bonded anion-water chains. researchgate.netnih.gov

Polymorphism and Pseudopolymorphism Studies in this compound Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of different types or amounts of solvent molecules (solvates), are phenomena of great interest in materials science. nih.govacs.org

While specific studies on the polymorphism of simple this compound are not extensively reported in the provided search results, the existence of different solvates, such as the monohydrate, points to the possibility of pseudopolymorphism. researchgate.netnih.govresearchgate.net The formation of different solvates is a clear indication that the crystallization conditions, particularly the solvent system, can significantly influence the resulting crystal structure.

Furthermore, observations of phase transitions at low temperatures for this compound suggest the existence of different polymorphic forms under varying temperature conditions. rsc.org These transitions are likely associated with changes in the rotational motion of the molecular ions. rsc.orgscilit.com The study of polymorphism is crucial as different polymorphs can exhibit distinct physical properties. nih.govacs.org

Disorder Phenomena and Advanced Refinement Methodologies

Disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, is a common phenomenon in crystals containing flexible or highly symmetric ions like tetramethylammonium. The methyl groups of the tetramethylammonium cation can exhibit rotational disorder, and in some cases, the entire cation may be disordered over multiple sites.

In the refinement of the crystal structure of bis(tetramethylammonium) oxalate monohydrate, the hydrogen atoms of the methyl groups were treated using a riding model approximation, a common strategy to handle the uncertainty in their exact positions due to rotational motion. nih.gov In some complex structures, disorder can be more pronounced. For instance, in a perchlorate (B79767) salt containing tetramethylammonium cations, the perchlorate anions were found to be disordered over two sites. researchgate.net

Advanced refinement techniques are often necessary to accurately model this disorder. This can involve using split-atom models, where a single atom's position is refined as two or more partially occupied sites, or employing more sophisticated constraints and restraints on the geometry and displacement parameters of the disordered groups. The accurate modeling of disorder is critical for obtaining a reliable final crystal structure and for understanding the dynamic processes occurring within the solid state. rsc.org

Powder X-ray Diffraction for Phase Identification and Quantitative Analysis

Powder X-ray diffraction (PXRD) is a powerful and versatile technique for the characterization of crystalline materials. springernature.com It is particularly useful for phase identification, assessing sample purity, and can also be employed for quantitative analysis and the determination of structural parameters.

For this compound, PXRD can be used as a fingerprinting technique to confirm the identity of a synthesized batch by comparing its diffraction pattern to a known standard or a pattern calculated from single-crystal data. rsc.orggoogle.com This is a crucial step in quality control to ensure the desired crystalline phase has been obtained. For example, the PXRD pattern of synthesized guanidine (B92328) oxalate was compared to the published pattern to verify its identity. google.com

The technique is also invaluable for studying polymorphic transitions. rsc.org By collecting PXRD patterns at different temperatures, changes in the crystal structure, indicative of a phase transition, can be readily identified by the appearance or disappearance of diffraction peaks, or shifts in their positions.

Rietveld Refinement for Structural Parameters and Phase Purity

The Rietveld method is a powerful data analysis technique applied to powder diffraction data. It involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model. This allows for the refinement of various crystallographic parameters, including lattice parameters, atomic positions, and site occupancy factors.

For this compound systems, Rietveld refinement can be used to obtain detailed structural information from a polycrystalline sample, which can be particularly useful when single crystals suitable for SCXRD are not available. google.com It allows for the precise determination of lattice parameters, which can be sensitive to composition and temperature.

Advanced Structural Insights into this compound

The following article delves into the advanced structural characterization and solid-state interactions of this compound. It explores the application of sophisticated analytical techniques to understand the compound's behavior under various conditions, its precise atomic arrangement, and the dynamics of its constituent ions.

Advanced Structural Characterization and Solid State Interactions

The intricate solid-state structure and dynamic properties of tetramethylammonium (B1211777) oxalate (B1200264), [N(CH₃)₄]₂[C₂O₄], are governed by the interplay of ionic packing, hydrogen bonding, and the rotational freedom of the cation. Advanced characterization methods provide a window into these phenomena at the atomic level.

In-situ Powder X-ray Diffraction (PXRD) is a critical technique for observing crystalline phase transitions as they occur in response to external stimuli like temperature or pressure. For tetramethylammonium oxalate, such studies would reveal changes in the crystal lattice in real-time. Low-temperature Guinier powder diffraction, a related technique, has already identified two phase transitions at -14 °C and -27 °C for this compound. rsc.org These transitions are associated with the progressive freezing of the rotational degrees of freedom of the tetramethylammonium (TMA) cations. rsc.org

An in-situ PXRD experiment would monitor the diffraction pattern as the sample is cooled or heated through these transition points. The expected observations would include:

Peak Shifts: Gradual shifts in diffraction peak positions (2θ angles) corresponding to the expansion or contraction of the unit cell with temperature.

Peak Splitting or Merging: Abrupt changes in peak profiles at the transition temperature, where a single peak might split into multiple peaks, indicating a reduction in crystal symmetry (e.g., from a cubic or tetragonal phase to an orthorhombic or monoclinic phase). nih.govansto.gov.au

Studies on analogous tetramethylammonium tetrachlorometallate salts have demonstrated sequences of phase transitions characterized by changes in cation orientation and ordering, leading to different crystal symmetries that can be meticulously tracked with temperature-dependent diffraction. nih.govresearchgate.net

Table 1: Known and Hypothetical Phase Transition Data for this compound

| Parameter | Phase I (High Temp) | Phase II (Intermediate) | Phase III (Low Temp) |

|---|---|---|---|

| Transition Temp. | > -14 °C | -14 °C to -27 °C | < -27 °C |

| Reported Temp. rsc.org | - | -14 °C | -27 °C |

| Cation State | Rotationally Disordered | Partially Ordered | Rotationally "Frozen" |

| Hypothetical Symmetry Change | Higher Symmetry (e.g., Cubic) | Intermediate Symmetry | Lower Symmetry (e.g., Monoclinic) |

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is uniquely suited for precisely determining the positions of light atoms, particularly hydrogen. This is crucial for a complete structural understanding of this compound, where interactions involving the hydrogen atoms of the methyl groups are key to the crystal packing.

A neutron diffraction study on a deuterated single crystal of this compound would provide:

Precise H-atom Coordinates: The exact localization of all 24 hydrogen atoms on the two tetramethylammonium cations within the asymmetric unit.

Detailed Hydrogen Bonding Analysis: The ability to accurately measure C-H···O bond distances and angles. These weak hydrogen bonds between the methyl groups of the TMA cation and the oxygen atoms of the oxalate anion are vital in stabilizing the three-dimensional crystal structure. In related organic amine oxalates, hydrogen bonding networks are the defining structural feature. researchgate.net

Anisotropic Displacement Parameters (ADPs): Analysis of the thermal ellipsoids for the hydrogen atoms can reveal the nature and direction of their thermal motion, providing direct insight into the rotational dynamics of the methyl groups and the librational motion of the entire cation. Studies on similar salts like hydrazinium (B103819) hydrogen oxalate have used neutron diffraction to characterize complex hydrogen bonding networks, including bifurcated and trifurcated bonds. scispace.com

Table 2: Typical Hydrogen Bond Geometries in Amine Oxalate Salts

| Bond Type | Donor-Acceptor Distance (Å) | Reference |

|---|---|---|

| O-H···O (strong) | 2.448 - 2.65 | scispace.com |

| N-H···O (strong) | ~2.80 | researchgate.net |

Solid-state NMR (SS-NMR) spectroscopy is a powerful, non-destructive technique that probes the local atomic environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁴N). It is highly sensitive to subtle changes in crystal structure, molecular conformation, and dynamics. For this compound, SS-NMR can provide information that is complementary to diffraction methods. copernicus.org Studies on various oxalates and tetramethylammonium compounds have shown its utility in distinguishing between different polymorphs, identifying non-equivalent atomic sites within the crystal lattice, and characterizing molecular motion over a wide range of timescales. nih.govnih.govacademie-sciences.fr

A multinuclear SS-NMR approach provides a comprehensive picture of the structure and dynamics of both the cation and anion. nih.gov

¹H SS-NMR: The proton spectra are dominated by strong dipolar interactions. However, line shape analysis and second moment (M₂) calculations as a function of temperature can quantify molecular motion. acs.org A reduction in the M₂ value with increasing temperature indicates the onset of motional processes, such as the rotation of the methyl (CH₃) groups about their C₃ axes and the isotropic reorientation of the entire TMA cation. researchgate.net

¹³C SS-NMR: Carbon-13 NMR offers higher resolution. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum of this compound would be expected to show two primary resonances: one for the methyl carbons of the TMA cation and one for the carboxylate carbons of the oxalate anion. The exact chemical shifts are sensitive to the local environment. Any splitting of these peaks would indicate the presence of crystallographically inequivalent cations or anions in the unit cell or the existence of a polymorphic mixture. copernicus.org

¹⁴N SS-NMR: The nitrogen-14 nucleus is a quadrupolar nucleus (I=1), making its NMR signal highly sensitive to the symmetry of the local electric field. nationalmaglab.org Due to the high tetrahedral symmetry of the TMA cation, a relatively narrow ¹⁴N signal is expected. academie-sciences.fr The ¹⁴N quadrupolar coupling constant (C_Q) and asymmetry parameter (η_Q) are extremely sensitive to any distortion from perfect tetrahedral symmetry. dntb.gov.ua Therefore, ¹⁴N SS-NMR is an excellent probe for detecting phase transitions that alter the local environment of the nitrogen atom. researchgate.net Techniques like ¹³C{¹⁴N} Rotational Echo Double Resonance (REDOR) can confirm C-N connectivity, acting as an "attached nitrogen test". iastate.edu

Table 3: Typical Solid-State NMR Chemical Shifts for this compound Moieties

| Nucleus | Functional Group | Typical Isotropic Chemical Shift (δ_iso) / ppm |

|---|---|---|

| ¹³C | Oxalate (-COO⁻) | 160 – 175 |

| ¹³C | TMA (N-CH₃) | 50 – 60 |

| ¹⁴N | TMA (R₄N⁺) | -320 – -350 (relative to CH₃NO₂) |

Measuring spin-lattice relaxation times (T₁) provides quantitative information about the rates of molecular motion. tandfonline.com For this compound, ¹H T₁ measurements as a function of temperature are particularly revealing.

The T₁ curve often exhibits distinct minima when the frequency of a specific molecular motion matches the NMR Larmor frequency. scispace.com For a TMA salt, one would typically expect to observe at least two motional processes:

Methyl Group Rotation: At lower temperatures, a T₁ minimum corresponding to the C₃ rotation of the methyl groups.

By fitting the T₁ data to theoretical models (like the Bloembergen-Purcell-Pound model), it is possible to calculate the activation energy (Eₐ) for each of these motional processes. researchgate.netscispace.com These energies quantify the barrier that must be overcome for the motion to occur and provide fundamental insight into the intermolecular forces within the crystal.

Table 4: Example ¹H T₁ Relaxation Data and Activation Energies for Ammonium (B1175870) Salts

| Motional Process | Typical T₁ Minimum Temp. | Example Activation Energy (Eₐ) (kJ/mol) | Reference Compound |

|---|---|---|---|

| NH₄⁺/ND₄⁺ Reorientation | ~50 K | 5.6 | (ND₄)₂TeCl₆ researchgate.net |

| Isopropyl Cation Reorientation | ~155 K | 10 - 20 | IPBB researchgate.net |

When this compound is prepared in nanocrystalline form, electron microscopy techniques are indispensable for characterization.

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles. High-resolution TEM (HRTEM) can resolve the lattice fringes of individual nanocrystals, confirming their crystalline nature and revealing any crystalline defects. collectionscanada.gc.ca The images allow for precise measurement of particle size, size distribution, and morphology (e.g., spherical, rod-like, cubic). hilarispublisher.com

Selected Area Electron Diffraction (SAED): By focusing the electron beam on a single nanocrystal or an ensemble of them, an SAED pattern can be generated. This diffraction pattern consists of spots or rings corresponding to the crystallographic planes. rsc.org The pattern is effectively a fingerprint of the crystal structure. It can be used to:

Confirm the crystallinity of the nanoparticles.

Identify the crystal phase present (by comparing the measured d-spacings to those from PXRD data). univie.ac.at

Determine the orientation of a single nanocrystal.

For a well-ordered nanocrystalline sample of this compound, one would expect to see sharp, regularly spaced spots in the SAED pattern, which could be indexed to a specific crystal lattice. A polycrystalline sample would produce a pattern of concentric rings. hilarispublisher.comacs.org

Spectroscopic Probes of Molecular Structure and Electronic Transitions

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for analyzing the functional groups and bonding within tetramethylammonium (B1211777) oxalate (B1200264). nih.gov These methods provide complementary information; FT-IR spectroscopy measures the absorption of infrared radiation by vibrating molecules, while Raman spectroscopy measures the inelastic scattering of monochromatic light. walisongo.ac.id For molecules with a center of inversion, there is a principle of mutual exclusion, where vibrational modes that are Raman active are IR inactive, and vice versa. walisongo.ac.id

The vibrational spectrum of tetramethylammonium oxalate is a composite of the individual vibrational modes of the tetramethylammonium cation ([N(CH3)4]+) and the oxalate anion (C2O42-).

Oxalate Anion (C2O42-): The oxalate anion can exist in two primary conformations: a planar structure with D2h symmetry and a non-planar (staggered) structure with D2d symmetry. walisongo.ac.id The planar form possesses a center of inversion, leading to mutually exclusive IR and Raman spectra, while the non-planar form does not. walisongo.ac.idoptica.org The specific symmetry in the solid state is influenced by cation interactions and crystal packing. Vibrational assignments for the oxalate anion have been made based on comparisons with similar oxalate salts. cdnsciencepub.comsurrey.ac.uk

Interactive Table: Vibrational Modes of the Oxalate Anion This table presents typical vibrational frequencies for the oxalate anion. The exact values can shift depending on the crystalline environment and cation interaction.

| Vibrational Mode | Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (IR) | Description |

|---|---|---|---|

| ν(C-C) | ~890 | Inactive (D₂ₕ) | C-C symmetric stretch |

| νₛ(C=O) | ~1455 | ~1315 | Symmetric C=O stretch |

| νₐₛ(C=O) | ~1300 | ~1600-1650 | Asymmetric C=O stretch |

| δ(O-C=O) | ~500 | ~780-800 | O-C=O bending |

Tetramethylammonium Cation ([N(CH3)4]+): The tetramethylammonium (TMA) cation has a tetrahedral (Td) symmetry. aip.org Its vibrational spectrum is characterized by the motions of the methyl (CH3) groups and the central C-N skeleton. Assignments are based on studies of various tetramethylammonium salts. aip.orgresearchgate.netresearchgate.net

Interactive Table: Vibrational Modes of the Tetramethylammonium Cation This table provides a general assignment for the TMA cation's vibrational modes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| νₐₛ(CH₃) | ~3040 | Asymmetric CH₃ stretching |

| νₛ(CH₃) | ~2960 | Symmetric CH₃ stretching |

| δₐₛ(CH₃) | ~1480 | Asymmetric CH₃ bending (scissoring) |

| δₛ(CH₃) | ~1400 | Symmetric CH₃ bending (umbrella) |

| ρ(CH₃) | ~1280 | CH₃ rocking |

| ν(C-N) | ~950 | C-N symmetric stretch |

Temperature-dependent vibrational spectroscopy is a highly sensitive method for detecting solid-state phase transitions. nih.gov As the temperature of a crystalline solid like this compound is altered, changes in crystal structure, intermolecular interactions, and ionic ordering can occur. These changes manifest in the vibrational spectra as:

Frequency Shifts: Phonon modes (lattice vibrations), typically observed at low frequencies (<200 cm⁻¹), are particularly sensitive to the crystal lattice structure. nih.gov A phase transition often causes an abrupt shift in the frequency of these modes.

Peak Broadening: An increase in temperature generally leads to peak broadening due to increased thermal motion and disorder. nih.gov A sudden change in the full width at half maximum (fwhm) of specific peaks can indicate the onset of a phase transition. nih.gov

Appearance/Disappearance of Peaks: Changes in the symmetry of the crystal structure during a phase transition can alter the selection rules for IR and Raman activity, causing certain peaks to appear, disappear, or split into multiple components.

For instance, an order-disorder phase transition involving the reorientational motions of the tetramethylammonium cations would be expected to cause significant broadening and frequency shifts in the bands associated with the cation's librational and translational modes. researchgate.netnih.gov

Advanced Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy provides detailed information about the structure, dynamics, and environment of molecules in solution.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. manchester.ac.ukresearchgate.net The diffusion coefficient is related to the size and shape of a molecule or ion as it moves through a solvent, as described by the Stokes-Einstein equation.

In a solution of this compound, the tetramethylammonium and oxalate ions exist in a dynamic equilibrium involving fully solvated ions, solvent-separated ion pairs, and contact ion pairs. DOSY can be used to probe these interactions:

Single Species: If the cation and anion diffuse independently, the DOSY spectrum will show two distinct diffusion coefficients, one for each ion.

Ion-Pairing: If a stable ion pair, [(N(CH3)4)2(C2O4)], is formed, it will diffuse as a single, larger entity. The DOSY spectrum would then show that the proton signals from the tetramethylammonium cation and any observable carbon-13 signals from the oxalate anion share the same, slower diffusion coefficient. nih.gov

Dynamic Equilibrium: By analyzing the diffusion data, it is possible to gain insights into the extent of ion-pairing and the dynamics of the solvation shell surrounding the ions. nih.gov

This technique is invaluable for understanding how factors like solvent polarity and concentration affect the speciation and aggregation of this compound in solution. osti.govrsc.org

Variable temperature (VT) NMR is used to study dynamic processes that occur on the NMR timescale, such as conformational changes and chemical exchange. montana.edu For the tetramethylammonium cation, VT NMR can be used to investigate the rotational barrier of the methyl groups around the C-N bonds.

At low temperatures, if the rotation is slow, the protons within a methyl group might become chemically non-equivalent, leading to more complex signal patterns. As the temperature is increased, the rate of rotation increases. When the rate of exchange between different environments becomes comparable to the frequency difference between the signals, the peaks broaden. nih.gov At a specific temperature, known as the coalescence temperature (Tc), the distinct signals merge into a single broad peak. nih.gov At even higher temperatures, this peak sharpens as the rotational exchange becomes very fast on the NMR timescale.

By analyzing the line shape of the NMR signals over a range of temperatures, it is possible to calculate the rate constant for the dynamic process and subsequently determine the Gibbs free energy of activation (ΔG≠), which represents the rotational energy barrier. montana.eduresearchgate.net

UV-Vis Spectroscopy for Electronic Structure and Charge Transfer Band Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. This compound is a colorless compound, indicating it does not absorb light in the visible region of the electromagnetic spectrum. Its electronic absorption bands are located in the UV region.

The observed transitions are primarily associated with the oxalate anion, as the tetramethylammonium cation, with only σ-bonds, does not have low-energy electronic transitions. The potential electronic transitions for the oxalate anion include:

n → π* transitions: Excitation of a non-bonding electron (from an oxygen lone pair) into an anti-bonding π* orbital of a carbonyl group. These transitions are typically weak.

π → π* transitions: Excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the C=O double bonds. These transitions are generally strong.

Since the compound consists of an organic cation and an organic anion without a metal center, ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands are not expected. dalalinstitute.comlibretexts.org The absorption spectrum is dominated by these internal transitions of the oxalate anion. Studies on related organic oxalate salts, such as ethylammonium (B1618946) hydrogen oxalate hemihydrate, show a lower cutoff wavelength around 224 nm, corresponding to an optical band gap of approximately 5.46 eV. researchgate.net A similar high-energy absorption in the UV region would be expected for this compound, consistent with its colorless nature. nih.gov Any observed bands would be classified as intraligand transitions centered on the oxalate moiety.

X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States and Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to investigate the elemental composition and the chemical and electronic states of atoms within the top 1-10 nanometers of a material's surface. In the context of this compound, XPS provides valuable insights into the stoichiometry and the bonding environments of the constituent elements: carbon, nitrogen, and oxygen.

When the surface of this compound is irradiated with a beam of X-rays, core-level electrons are ejected. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its specific chemical environment, allowing for detailed chemical state analysis.

The high-resolution XPS spectrum of this compound is expected to exhibit distinct peaks corresponding to the C 1s, N 1s, and O 1s core levels. Due to the different chemical environments of the carbon atoms in the tetramethylammonium cation and the oxalate anion, the C 1s spectrum is anticipated to show multiple peaks.

Detailed Research Findings

While specific experimental XPS data for this compound is not extensively documented in publicly available literature, a scientifically grounded prediction of its XPS spectrum can be made based on established data for its constituent ions: the tetramethylammonium ([N(CH₃)₄]⁺) cation and the oxalate (C₂O₄²⁻) anion.

Nitrogen (N 1s) Spectrum:

The tetramethylammonium cation features a central nitrogen atom bonded to four methyl groups. This quaternary ammonium (B1175870) structure results in a single, well-defined N 1s peak. The binding energy for the N 1s electron in such a quaternary ammonium cation is typically observed in the range of 401.0 to 402.5 eV. The positive charge on the nitrogen atom leads to a higher binding energy compared to neutral amine species due to increased Coulombic interaction between the core electrons and the nucleus.

Carbon (C 1s) Spectrum:

The C 1s spectrum of this compound is expected to be more complex, with at least two resolved peaks corresponding to the two distinct carbon environments:

Tetramethylammonium Carbon (C-N): The carbon atoms in the four methyl groups of the tetramethylammonium cation are bonded to the positively charged nitrogen atom. This chemical environment typically results in a C 1s binding energy in the range of 285.0 to 286.0 eV.

Oxalate Carbon (O-C=O): The carbon atoms in the oxalate anion are part of a carboxylate functional group. Each carbon is double-bonded to one oxygen atom and single-bonded to another oxygen atom, as well as to the other carbon atom. This highly oxidized state of carbon results in a significant shift to higher binding energy. The C 1s peak for carbon in an oxalate group is typically found in the range of 288.0 to 289.0 eV.

Oxygen (O 1s) Spectrum:

The oxygen atoms in the oxalate anion are in two slightly different chemical states within the carboxylate groups (C=O and C-O). However, due to electron delocalization in the carboxylate anion, these differences are often not fully resolved in the O 1s spectrum, which typically presents as a single, although potentially broadened, peak. The O 1s binding energy for oxalate is generally observed in the range of 531.0 to 532.0 eV.

Data Tables

The following tables summarize the predicted binding energies for the core-level spectra of this compound, based on data from analogous compounds.

Table 1: Predicted Core-Level Binding Energies for this compound

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| N 1s | Quaternary Ammonium (N⁺(CH₃)₄) | 401.0 - 402.5 |

| C 1s | Methyl Carbon (C-N) | 285.0 - 286.0 |

| C 1s | Oxalate Carbon (O-C=O) | 288.0 - 289.0 |

| O 1s | Oxalate Oxygen (C-O, C=O) | 531.0 - 532.0 |

Table 2: Expected Atomic Surface Composition from XPS

| Element | Expected Atomic Percentage (%) |

| Carbon (C) | 50.0 |

| Nitrogen (N) | 12.5 |

| Oxygen (O) | 37.5 |

This table is based on the stoichiometry of the compound and assumes a uniform surface composition.

The quantitative analysis of the peak areas in the XPS spectrum can be used to determine the surface elemental composition of the sample. For a pure, uncontaminated sample of this compound, the atomic ratio of C:N:O is expected to be 8:2:4, which simplifies to 4:1:2. This stoichiometric ratio can be verified by integrating the areas of the respective core-level peaks and applying the appropriate relative sensitivity factors. Any deviation from this ratio could indicate surface contamination or degradation of the compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular and Crystal Structures

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For tetramethylammonium (B1211777) oxalate (B1200264), DFT calculations are instrumental in predicting its geometry, electronic properties, and spectroscopic characteristics. While comprehensive DFT studies specifically on the tetramethylammonium oxalate salt are not extensively documented, the behavior of its constituent ions—the tetramethylammonium (TMA) cation and the oxalate anion—has been investigated in various contexts, allowing for a detailed theoretical construction.

A key application of DFT is the prediction of vibrational spectra (Infrared and Raman), which arise from the quantized vibrational motions of the molecule. These calculations are performed by determining the harmonic frequencies after a geometry optimization has been completed. The accuracy of these predictions is highly dependent on the choice of the density functional and basis set. chemrxiv.org For instance, studies on anhydrous oxalic acid have shown that specific computational parameters can reproduce experimental terahertz spectra with high fidelity, allowing for the confident assignment of complex vibrational modes involving intermolecular forces like hydrogen bonding. chemrxiv.org

For this compound, DFT calculations would predict a complex spectrum resulting from the combined vibrations of the cation and anion.

Oxalate Anion: Characteristic frequencies would include symmetric and asymmetric stretching vibrations of the C–O bonds, as well as vibrations associated with the C–C bond. chemrxiv.org

Tetramethylammonium Cation: Predicted vibrations would include stretching and bending modes of the C–H and C–N bonds, along with torsional modes of the methyl groups.

By comparing these computationally predicted spectra with experimental data, a detailed assignment of the observed vibrational bands can be achieved, providing confirmation of the calculated molecular structure. researchgate.net

To understand the nature of the ionic bond and intermolecular interactions in this compound, several DFT-based analysis methods are employed.

Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. acs.orgacs.org For the TMA cation, MESP analysis shows that the positive potential is concentrated on its exterior surfaces, specifically around the hydrogen atoms, while the region around the sterically shielded nitrogen atom is less positive. researchgate.net This confirms that an approaching oxalate anion would interact with one of the faces of the tetrahedral TMA cation. nih.govresearchgate.net

Charge Distribution and Population Analysis: Methods like Natural Population Analysis (NPA) provide a quantitative measure of the atomic charges. Contrary to the formal charge convention that places a +1 charge on the nitrogen atom, DFT calculations show that the nitrogen in TMA is actually negative (charge of -0.344 in one study). nih.gov The positive charge is distributed among the twelve hydrogen atoms, each carrying a significant partial positive charge (+0.270 in the same study). nih.gov This charge distribution is crucial for understanding the directed ionic bonding with the negatively charged oxygen atoms of the oxalate anion. nih.gov

Table 5.1: Calculated Natural Population Analysis (NPA) Charges for the Tetramethylammonium (TMA) Cation Data sourced from DFT calculations on the isolated cation.

| Atom | Charge (e) |

| Nitrogen (N) | -0.344 |

| Carbon (C) | -0.475 |

| Hydrogen (H) | +0.270 |

| Total Cation | +1.000 |

| Source: nih.gov |

Bonding Analysis: To further probe the bonding, Natural Bond Orbital (NBO) and Quantum Theory of Atoms-in-Molecules (QTAIM) analyses are used. acs.orgnih.gov NBO analysis can describe the ionic bond in terms of donor-acceptor interactions between the occupied orbitals of the oxalate anion and the unoccupied orbitals of the TMA cation. nih.gov QTAIM analysis characterizes the nature of the interaction based on the topology of the electron density, allowing for a clear distinction between covalent and ionic bonding. acs.org

Ab Initio Quantum Chemical Calculations for High-Accuracy Energetic and Structural Predictions

Ab initio (from the beginning) quantum chemistry methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a pathway to higher accuracy than standard DFT for certain properties. These methods are computationally more demanding but are less dependent on empirical parameterization.

While specific high-level ab initio studies on this compound are not prominent in the literature, such calculations would be invaluable for obtaining highly accurate predictions of:

Binding Energies: Precisely quantifying the strength of the ionic bond between the tetramethylammonium cation and the oxalate anion.

Reaction Energetics: Calculating the energy barriers for conformational changes or dissociation processes.

Geometries: Providing benchmark structural data to validate the results from less computationally expensive DFT methods.

The use of ab initio molecular dynamics, for example, has been shown to accurately model experimental features of ion pairing between the TMA cation and acetate, a similar carboxylate anion, demonstrating the power of these high-accuracy methods. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD provides a virtual microscope to observe phenomena that are often difficult to probe experimentally, such as ion solvation, transport, and the kinetics of association.

For this compound, MD simulations can model its behavior in an aqueous solution. Simulations of a single TMA ion in water have shown the existence of a well-defined hydration shell, where water molecules orient themselves tangentially to the ion's surface, a characteristic of hydrophobic hydration. acs.org

In solution, cations and anions can exist as free-solvated ions, solvent-separated ion pairs (SSIPs), or contact ion pairs (CIPs). MD simulations are ideally suited to investigate the equilibrium and kinetics between these states. nih.gov

A study combining neutron scattering with MD simulations on tetramethylammonium acetate provides a strong analogue for the behavior of this compound, as both acetate and oxalate are carboxylate anions. rsc.org These simulations revealed specific signatures of ion pairing and provided a detailed molecular interpretation of the ion pair structures. rsc.org Such simulations can quantify the relative stability of CIPs versus SSIPs and determine the potential of mean force (PMF), which describes the free energy landscape of bringing the two ions together from an infinite separation. From the PMF, the kinetics of ion pair association and dissociation can be inferred, providing a complete picture of the dynamic ionic interactions in solution.

Transport properties, such as the self-diffusion coefficient (D), are readily calculated from MD simulations by analyzing the mean square displacement of ions over time. These calculated values can be directly compared with experimental data from techniques like pulsed-field gradient NMR. researchgate.net

MD simulations of the TMA cation in water have been used to calculate its self-diffusion coefficient. acs.org The results show that water molecules in the ion's immediate hydration shell are less mobile (have a lower D) than bulk water, a common feature of hydrophobic solutes. acs.org The diffusion of the ion itself is governed by its interactions with the surrounding solvent molecules. Combining simulation data for the TMA cation with known values for the oxalate anion allows for a comprehensive understanding of the transport phenomena of the salt in solution.

Table 5.2: Self-Diffusion Coefficients (D) of Tetramethylammonium (TMA) Cation in Aqueous Solution at 298 K A comparison of values from Molecular Dynamics simulations and experimental measurements.

| Method | D (× 10⁻⁹ m²/s) |

| MD Simulation (SPC/E water model) | 1.03 |

| MD Simulation (SPC water model) | 1.34 |

| Experimental (NMR) | ~1.0 - 1.2 |

| Source: acs.orgresearchgate.net |

Crystal Structure Prediction (CSP) Methodologies and Validation against Experimental Data

Computational and theoretical chemistry provide powerful tools for investigating the solid-state properties of compounds like this compound. A key area of this research is Crystal Structure Prediction (CSP), a computational method aimed at identifying the most stable crystal packing arrangements of a molecule based solely on its chemical diagram. For organic salts, CSP is particularly valuable for exploring polymorphism—the ability of a compound to exist in multiple crystal forms—which can significantly impact its physical properties.

Crystal Structure Prediction (CSP) Methodologies

The prediction of organic crystal structures is a complex challenge due to the subtle interplay of intermolecular interactions that govern crystal packing. Methodologies for CSP typically involve a two-stage process:

Global Search: In the initial stage, a wide range of possible crystal packing arrangements is generated. This is often accomplished using algorithms like simulated annealing, evolutionary algorithms, or random sampling, guided by computationally less expensive methods such as molecular mechanics force fields. wikipedia.org This search explores various possible space groups and arrangements of the tetramethylammonium cations and oxalate anions within the crystal lattice.

Energy Evaluation and Ranking: The generated structures are then subjected to a more accurate energy evaluation to rank their relative stabilities. wikipedia.org The lattice energies of the most promising candidate structures are recalculated using higher levels of theory, most notably dispersion-corrected density functional theory (d-DFT). iucr.org This step is crucial as the energy differences between different polymorphs can be very small, often just a few kJ/mol. wikipedia.org The structures are then ranked, with the global energy minimum representing the most likely experimentally observable form under thermodynamic control.

Validation against Experimental Data

The ultimate test of any CSP study is the comparison of its predictions with experimentally determined crystal structures. While specific CSP studies focused solely on this compound are not prominent in publicly available literature, the validation process can be demonstrated using the known crystal structure of a closely related compound, bis(tetramethylammonium) oxalate monohydrate. nih.gov

Experimental data, typically obtained from single-crystal X-ray diffraction, provides the benchmark for assessing the accuracy of computational predictions. A successful CSP workflow should identify the experimentally observed structure as one of the most stable predicted forms.

Experimental Crystal Structure Data for Bis(tetramethylammonium) oxalate monohydrate

The crystallographic data for bis(tetramethylammonium) oxalate monohydrate provides a concrete example of the parameters used for validation. nih.gov

| Parameter | Value |

| Chemical Formula | 2(C₄H₁₂N)⁺ · (C₂O₄)²⁻ · H₂O |

| Molecular Weight | 254.33 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 24.614 (4) |

| b (Å) | 6.738 (1) |

| c (Å) | 8.633 (2) |

| Volume (ų) | 1431.8 (4) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E, 2009. nih.gov

The validation process involves a direct comparison between the predicted crystal structures and the experimental data. Key points of comparison include:

Unit Cell Parameters and Space Group: A successful prediction should match the crystal system, space group, and lattice parameters of the experimental structure.

Geometric Similarity: The geometric similarity between a predicted structure and the experimental one is often quantified by calculating the root-mean-square deviation (RMSD) of the atomic positions for a defined number of atoms, with lower RMSD values indicating a better match. acs.org

Energy Ranking: Ideally, the experimentally confirmed structure should be the global minimum on the calculated crystal energy landscape or lie within a very narrow energy window of it (typically < 2 kJ/mol). chemrxiv.org

Dispersion-corrected DFT calculations have proven to be a robust method for validating experimental structures. By energy-minimizing an experimental structure, researchers can assess its correctness; significant geometric deviations after minimization may indicate errors in the experimental model or reveal interesting structural features. iucr.org This synergy between prediction and experiment enhances confidence in both the computational methodologies and the experimental results. arxiv.org

Applications of Tetramethylammonium Oxalate in Advanced Chemical Research

Precursor in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound serves as a crucial precursor in the hydrothermal synthesis of novel coordination polymers, particularly open-framework lanthanide oxalates. In these syntheses, the tetramethylammonium (B1211777) oxalate (B1200264) provides both the essential oxalate ligand and the structure-directing tetramethylammonium cation.

A notable example is the synthesis of a three-dimensional ytterbium-oxalate framework. In this structure, the oxalate units bridge the ytterbium metal centers, creating a robust, porous architecture, while the tetramethylammonium ions reside within the channels of this framework. The hydrothermal reaction of lanthanide salts with tetramethylammonium oxalate leads to the formation of crystalline materials with complex, open architectures. For instance, the compound [N(CH3)4][Yb(C2O4)2] is a three-dimensional framework built from the connections of ytterbium atoms and oxalate units, forming channels where the tetramethylammonium "guest" ions are located rug.nl.

| Compound Example | Formula | Key Structural Feature | Ref. |

| Tetramethylammonium Ytterbium Oxalate | [N(CH3)4][Yb(C2O4)2] | 3D open-framework with channels containing TMA+ ions | rug.nl |

The tetramethylammonium (TMA) cation plays a critical role as a templating agent or a structure-directing agent (SDA) in the crystallization of porous materials. Due to its size, shape, and charge, it can organize the inorganic building blocks (metal ions and oxalate ligands) around it, guiding the formation of a specific framework topology.

In the synthesis of lanthanide-oxalate frameworks, the TMA ions act as guest species that occupy the cavities and channels within the growing crystal structure rug.nl. This templating effect is crucial for the formation of the open-framework architecture; without the presence of these cations, a different, potentially non-porous, structure might form. The TMA ions stabilize the porous structure by balancing the charge of the anionic metal-oxalate framework and through non-covalent host-guest interactions. Beyond MOFs, this compound has also been identified as a hard porogenic (pore-forming) agent for synthesizing hierarchical porous carbon materials, further highlighting its role in creating porous structures researchgate.net.

The oxalate dianion, (C2O4)2-, is a versatile and well-studied bridging ligand in coordination chemistry acs.org. Sourced from this compound, it is fundamental to the construction of coordination polymers. Its ability to coordinate to metal ions in both a bidentate (chelating) and a bis-bidentate (bridging) fashion allows it to link metal centers into extended one-, two-, or three-dimensional networks acs.orgacs.org.

In materials like [N(CH3)4][Yb(C2O4)2], the oxalate ligand acts as a bridge between ytterbium atoms, forming the backbone of the entire 3D structure rug.nl. The specific coordination mode of the oxalate dictates the resulting topology. For example, the linking of metal centers by oxalate bridges can create infinite zigzag or linear chains, which can then be further interconnected into more complex architectures acs.org. This control over the dimensionality and topology is essential for designing functional materials with tailored properties.

Component in Advanced Electrolyte Systems for Fundamental Electrochemical Studies

While not typically used as a primary electrolyte salt in commercial devices, this compound and its constituent ions are significant components in research focused on advanced electrochemical systems, particularly in the synthesis of electrode materials and in fundamental studies of reaction mechanisms. It has been used as a precipitating agent to create controlled stoichiometry precursors for lithium-ion battery cathodes, such as lithium cobalt oxide alfa-chemistry.comresearchgate.net.

Furthermore, it has been successfully employed as a key ingredient in fabricating high-performance electrodes for supercapacitors. Researchers incorporated thermosensitive this compound as an in-situ porogen into polyacrylonitrile (PAN) nanofibers nih.govshldchem.com. Upon thermal treatment (carbonization and activation), the TMAO decomposes, creating a network of pores and resulting in carbon nanofibers with an exceptionally high specific surface area nih.govacs.org.

| Application Area | Role of TMAO | Resulting Material | Performance Metric | Ref. |

| Supercapacitors | In-situ porogen | Activated Carbon Nanofibers | Surface Area: 2663 m²/g | nih.gov |

| Supercapacitors | In-situ porogen | Activated Carbon Nanofibers | Specific Capacitance: 140 F/g | nih.govshldchem.comacs.org |

The study of ion transport is fundamental to understanding and improving electrolyte performance. Quaternary ammonium (B1175870) salts are known for their electrical conductivity in solution utexas.edu. The transport properties of electrolytes containing tetramethylammonium and oxalate ions are influenced by factors such as ion size, charge, and interactions with the solvent.

The tetramethylammonium cation is the smallest quaternary ammonium cation and possesses high thermal stability, characteristics that influence its mobility in solution utexas.edu. The oxalate anion's transport properties have also been quantified. For instance, detailed electrochemical studies have determined the diffusion coefficient of the oxalate anion in N,N-dimethylformamide (DMF), a common solvent in electrochemical research.

| Ion | Solvent | Diffusion Coefficient (D) | Ref. |

| Oxalate (C2O4)2- | DMF | 4.6 (±0.4) × 10⁻⁶ cm²/s |

This value is critical for modeling and understanding the mass transport phenomena that often limit the performance of electrochemical devices.

The interface between the electrode and the electrolyte is where critical electrochemical reactions occur. This compound plays a role in both the modification of this interface and the study of reactions that happen there.

As a porogen, its use leads to the creation of high-surface-area carbon nanofiber electrodes, which dramatically increases the available electrode-electrolyte interfacial area for charge storage in supercapacitors nih.govacs.org. This enhanced interface is directly responsible for the high specific capacitance (140 F g⁻¹) achieved in these materials nih.govshldchem.com.

Separately, fundamental studies have focused on the electrochemical oxidation of the oxalate anion itself at electrode surfaces. In aprotic solvents like acetonitrile, the oxidation is a complex process that occurs via a multi-step mechanism. It is proposed to involve an initial electron transfer to form an oxalate radical anion (C2O4•−), which can rapidly decompose into carbon dioxide and a CO₂ radical anion (CO₂•−). This latter species is a strong reductant, and its generation at the electrode surface is a significant interfacial phenomenon that influences subsequent reactions.

Supramolecular Chemistry and Host-Guest Interactions

This compound is an excellent example of a compound used to study and construct supramolecular assemblies governed by host-guest chemistry. In this context, a larger "host" molecule or framework possesses a cavity that non-covalently binds a smaller "guest" molecule or ion.

In the structure of [N(CH3)4][Yb(C2O4)2], the three-dimensional metal-oxalate framework acts as the host , and the tetramethylammonium cation is the guest rug.nl. The TMA+ guest is trapped within the channels of the Yb-(C₂O₄) host framework. This host-guest relationship is stabilized by a combination of electrostatic forces between the anionic framework and the cation, as well as weaker van der Waals interactions. This arrangement is central to the field of crystal engineering, where such interactions are used to design and construct novel solid-state materials with predictable structures and properties researchgate.net.

Anion Recognition and Binding Studies with Macrocyclic Receptors

The field of supramolecular chemistry has seen a surge in the development of macrocyclic receptors designed for the selective recognition and binding of anions. nih.govnih.gov These receptors are large, cyclic molecules with well-defined cavities that can encapsulate guest anions through a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. nih.gov The oxalate anion, with its divalent charge and specific geometry, is an interesting target for such recognition studies.

While specific research focusing exclusively on the use of this compound in this context is not extensively documented, its role as a source of the oxalate anion is crucial for studies conducted in non-aqueous solvents. The tetramethylammonium cation is large and charge-diffuse, which minimizes its interference with the binding of the oxalate anion to the macrocyclic host. This allows for a more accurate investigation of the intrinsic binding affinity and selectivity of the receptor for the oxalate anion.

Macrocyclic receptors are designed to have pre-organized binding sites that complement the size, shape, and charge of the target anion. nih.gov For instance, receptors with multiple hydrogen bond donors can form strong complexes with oxoanions like oxalate. Studies involving a range of anions, including halides and various oxoanions, help in elucidating the selectivity of these macrocyclic hosts. The binding affinities are often determined using techniques such as NMR titration, UV-vis spectroscopy, and mass spectrometry.

Table 1: Examples of Macrocyclic Receptors and Their Anion Binding Properties This table is illustrative of the types of macrocyclic receptors used in anion binding studies and does not imply that this compound was used in these specific examples.

| Macrocyclic Receptor Type | Anion Selectivity | Binding Interactions |

| Triazolophanes | Halides, Oxoanions | Hydrogen bonding, π-anion interactions |

| Cyanostars | Large anions | CH-anion interactions |

| Calix[n]arenes | Various anions | Hydrogen bonding, electrostatic interactions |

| Cyclodextrins | Hydrophobic anions | Hydrophobic effects, hydrogen bonding |

Self-Assembly Processes in Crystal Engineering

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired structures and properties. elsevierpure.com This is achieved by controlling the self-assembly of molecular building blocks through non-covalent interactions. This compound serves as an excellent model compound for studying these self-assembly processes, particularly the interplay of hydrogen bonding and ionic interactions in the formation of crystalline lattices.

The crystal structure of bis(tetramethylammonium) oxalate monohydrate has been elucidated by X-ray diffraction, providing valuable insights into its self-assembly behavior. nih.gov In the solid state, the oxalate anions and water molecules interact through O-H···O hydrogen bonds, forming chains that run along the crystallographic b-axis. nih.gov The tetramethylammonium cations are positioned between these chains, interacting with the oxalate anions and water molecules through electrostatic forces and weaker C-H···O interactions.

The precise arrangement of the constituent ions and water molecules in the crystal lattice is a direct consequence of the energetic favorability of these non-covalent interactions. The study of such structures is fundamental to understanding how to design and construct more complex supramolecular architectures.

Table 2: Crystallographic Data for Bis(tetramethylammonium) oxalate monohydrate

| Parameter | Value |

| Chemical Formula | 2C₄H₁₂N⁺·C₂O₄²⁻·H₂O |

| Molecular Weight | 254.33 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 24.614(4) Å |

| b | 6.738(1) Å |

| c | 8.633(2) Å |

| Volume | 1431.8(4) ų |

| Z | 4 |

| Data sourced from Yang, Y., Li, Q., & Ng, S. W. (2009). Bis(tetramethylammonium) oxalate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2602. nih.gov |

Catalytic Applications in Organic Transformations (e.g., as a component or additive)

While not as commonly employed as other quaternary ammonium salts, this compound has potential applications as a component or additive in certain catalytic organic transformations. Its role is primarily associated with phase-transfer catalysis.

Role as a Phase-Transfer Catalyst or Co-Catalyst

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants that are located in different immiscible phases, typically an aqueous phase and an organic phase. tcichemicals.com A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. tcichemicals.com

This compound can potentially function as a phase-transfer catalyst due to the ability of the tetramethylammonium cation to be soluble in both aqueous and, to some extent, organic media. The cation can pair with an anion from the aqueous phase, such as a hydroxide (B78521) or a halide ion, and transport it into the organic phase. The oxalate anion itself can also be transferred, although its divalency and hydrophilicity may limit its efficiency in this role compared to more lipophilic anions.

The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is influenced by the nature of the alkyl groups attached to the nitrogen atom. Longer alkyl chains generally lead to higher lipophilicity and better catalytic activity. While tetramethylammonium salts are less lipophilic than their longer-chain counterparts (e.g., tetrabutylammonium (B224687) salts), they can still be effective in certain applications, particularly when high concentrations of the catalyst are used or when the organic phase has some polarity.

Mechanistic Studies of Catalytic Pathways

The mechanism of phase-transfer catalysis involving quaternary ammonium salts is well-established. The catalytic cycle begins with the exchange of the catalyst's original anion (in this case, oxalate) for the reactant anion at the interface of the two phases. The resulting ion pair, containing the reactant anion, then diffuses into the organic phase. In the organic phase, the anion is "naked" and highly reactive, as it is not strongly solvated. After the reaction with the organic substrate, the catalyst's cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle.

Mechanistic studies of these catalytic pathways often involve investigating the effects of various reaction parameters, such as the structure of the catalyst, the nature of the solvent, the concentration of the reactants, and the stirring speed, on the reaction rate. While specific mechanistic studies on this compound as a phase-transfer catalyst are not widely reported, the general principles of phase-transfer catalysis would apply.

Reagent in Advanced Analytical Methodologies

This compound finds application in advanced analytical methodologies, primarily as a source of the oxalate anion for calibration and as a reagent in ion chromatography.

Calibration Standard or Ion Chromatography Reagent

Ion chromatography (IC) is a powerful analytical technique for the separation and quantification of ions in complex matrices. nih.gov In IC, a solution containing the analyte ions is passed through an ion-exchange column, which separates the ions based on their affinity for the stationary phase. The separated ions are then detected, typically by conductivity.